molecular formula C20H26N4O B2372835 4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797224-21-5

4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2372835
CAS No.: 1797224-21-5
M. Wt: 338.455
InChI Key: WORJAQGKXXHURW-UHFFFAOYSA-N
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Description

4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a piperidine nucleus, which is a pivotal cornerstone in the production of various drugs .

Scientific Research Applications

4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications, making it a viable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide variety of products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The piperidine nucleus in the compound plays a crucial role in its biological activity, interacting with various enzymes and receptors in the body . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine-based compound with antioxidant and anticancer properties.

    Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.

    Matrine: Known for its antimicrobial and anticancer activities.

    Berberine: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.

    Tetrandine: Used for its anti-inflammatory and anticancer properties.

Uniqueness

4-ethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is unique due to its specific structure, which combines a piperidine nucleus with a pyrimidine ring. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-3-16-7-9-17(10-8-16)19(25)21-14-18-13-15(2)22-20(23-18)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORJAQGKXXHURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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